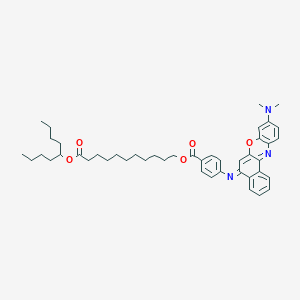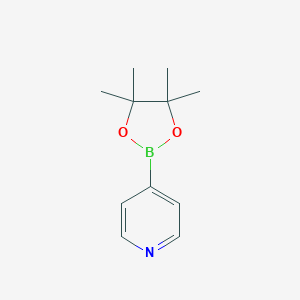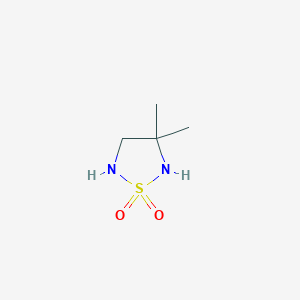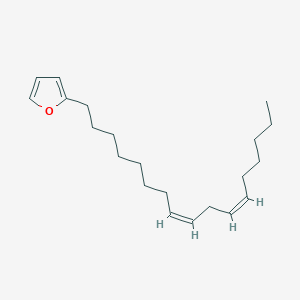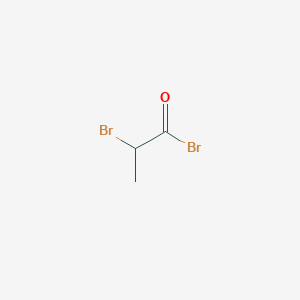
2-Bromopropionyl bromide
Descripción general
Descripción
2-Bromopropionyl bromide is a brominated compound that is used in various chemical reactions and as an intermediate in the synthesis of other chemicals. It is known for its reactivity and is involved in free radical addition reactions, as well as being a precursor for functionalized polymers and other derivatives.
Synthesis Analysis
The synthesis of 2-bromopropionic acid (2-BrPA) from lactide has been demonstrated using ionic liquids obtained from the addition of HBr to ammonium-based zwitterions as the solvent and bromination agent, with excellent selectivity and the ability to recycle the ionic liquid . Additionally, 2-bromopropionyl bromide esterified cellulose nanofibrils (Br-CNFs) have been synthesized through a one-pot esterification of cellulose and in situ ultrasonication, showing potential for high-strength and hydrophobic applications .
Molecular Structure Analysis
The molecular structure of 2-bromopropionyl bromide derivatives has been studied through molecular docking to investigate the inclusion complexes with cyclodextrin derivatives, which aids in understanding the enantioseparation of these compounds . This structural analysis is crucial for evaluating the optical purity of chiral 2-bromopropionates.
Chemical Reactions Analysis
2-Bromopropionyl bromide participates in various chemical reactions. For instance, it has been used in the free radical addition of 2-bromoalkanoic acids to alkenes, which proceeds through the addition of the C–Br bond across the double bond followed by cyclization . It is also involved in the competitive bond dissociation mechanisms following UV excitation, which has been studied for bromoacetyl chloride and 2- and 3-bromopropionyl chloride .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromopropionyl bromide derivatives have been explored in several studies. For example, the brominated poly(lactic acid) (PLB) and brominated poly(lactic acid-co-glycolic acid) (PLGB) synthesized using 2-bromo-3-hydroxypropionic acid exhibit molecular weights up to Mn = 104 Da and can undergo further chemical modifications . The hydrophobic nature of Br-CNFs has been demonstrated through their ability to form hydrophobic coatings and films with high modulus and strength .
Aplicaciones Científicas De Investigación
Application 1: Preparation of Cellulose Macroinitiator
- Summary of the Application: 2-Bromopropionyl bromide is used in the preparation of cellulose macroinitiator through direct acylation of cellulose in ionic liquid 1-allyl-3-methylimidazolium chloride .
- Methods of Application: The method involves direct acylation of cellulose in ionic liquid 1-allyl-3-methylimidazolium chloride .
- Results or Outcomes: The result is the preparation of a cellulose macroinitiator .
Application 2: Synthesis of Hydrophobic Coating and Film
- Summary of the Application: Hydrophobic 2-bromopropionyl esterified cellulose nanofibrils (Br-CNFs) have been produced via one-pot esterification of cellulose with 2-bromopropionyl bromide (BPB) then in situ disintegrated by ultrasonication in the same reaction media .
- Methods of Application: The method involves one-pot esterification of cellulose with 2-bromopropionyl bromide (BPB) then in situ disintegrated by ultrasonication in the same reaction media. Br-CNFs optimally produced by this robust esterification-ultrasonication approach, i.e., 5:1 BPB to anhydroglucose (AGU) molar ratio, 23 °C, 6 h and ultrasonication (50% amplitude, 30 min), were 4.6 nm thick, 29.3 nm wide, and 1 μm long in 71% yield and 48% crystallinity .
- Results or Outcomes: The result is the production of hydrophobic 2-bromopropionyl esterified cellulose nanofibrils (Br-CNFs) that can be used as hydrophobic coating and film .
Safety And Hazards
2-Bromopropionyl bromide is classified as Acute Tox. 4 Oral - Skin Corr. 1B according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
Propiedades
IUPAC Name |
2-bromopropanoyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2O/c1-2(4)3(5)6/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLHORFDXDLILE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862201 | |
| Record name | Propanoyl bromide, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromopropionyl bromide | |
CAS RN |
563-76-8 | |
| Record name | 2-Bromopropionyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=563-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoyl bromide, 2-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoyl bromide, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoyl bromide, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromopropionyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.420 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



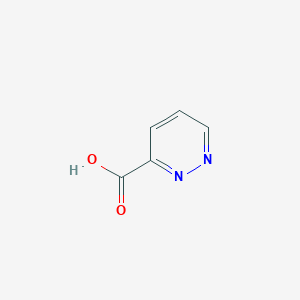
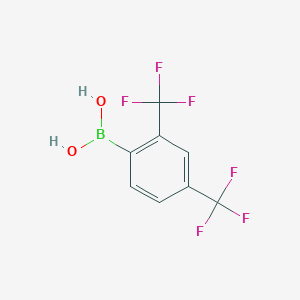
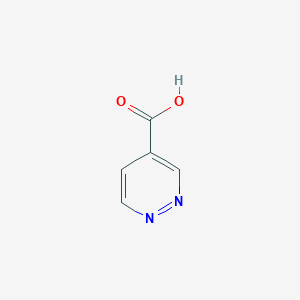
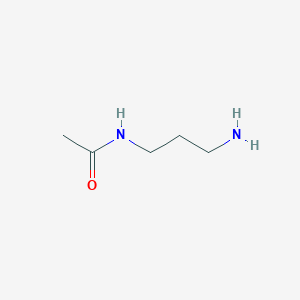
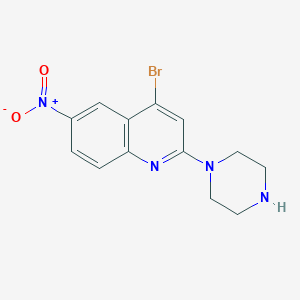

![[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate](/img/structure/B130372.png)
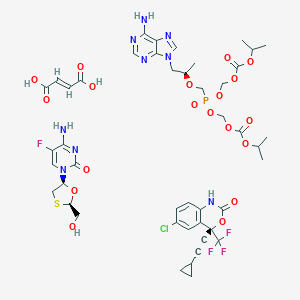
![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid](/img/structure/B130375.png)
